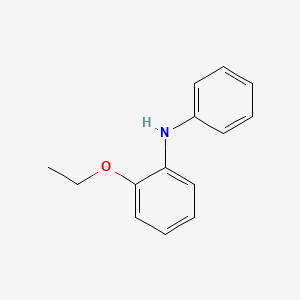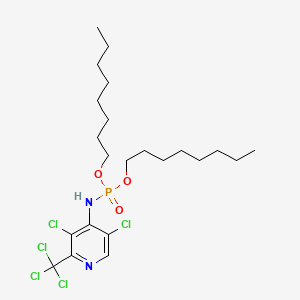
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is a complex organophosphorus compound It is characterized by the presence of a pyridine ring substituted with dichloro and trichloromethyl groups, and a phosphoramidate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate typically involves the reaction of 3,5-dichloro-2-(trichloromethyl)pyridine with dioctyl phosphoramidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the trichloromethyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used in studies involving enzyme inhibition, as it may act as an inhibitor for certain phosphatases.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of certain pesticides and herbicides due to its ability to disrupt biological processes in target organisms.
Mécanisme D'action
The mechanism of action of Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can disrupt various cellular processes, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2-(trichloromethyl)pyridine: This compound shares the pyridine core and similar substituents but lacks the phosphoramidate group.
Dioctyl phosphoramidate: This compound contains the phosphoramidate moiety but lacks the pyridine ring and its substituents.
Uniqueness
Dioctyl (3,5-dichloro-2-(trichloromethyl)-4-pyridinyl)phosphoramidate is unique due to the combination of its pyridine ring with dichloro and trichloromethyl substituents and the phosphoramidate group. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds.
Propriétés
Numéro CAS |
55733-18-1 |
|---|---|
Formule moléculaire |
C22H36Cl5N2O3P |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
3,5-dichloro-N-dioctoxyphosphoryl-2-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C22H36Cl5N2O3P/c1-3-5-7-9-11-13-15-31-33(30,32-16-14-12-10-8-6-4-2)29-20-18(23)17-28-21(19(20)24)22(25,26)27/h17H,3-16H2,1-2H3,(H,28,29,30) |
Clé InChI |
MTUXNPXUGIJLES-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(NC1=C(C(=NC=C1Cl)C(Cl)(Cl)Cl)Cl)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
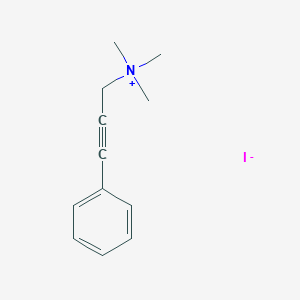
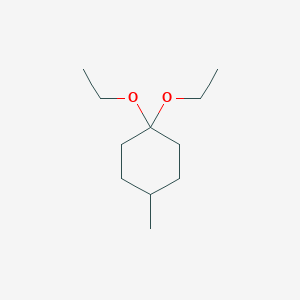
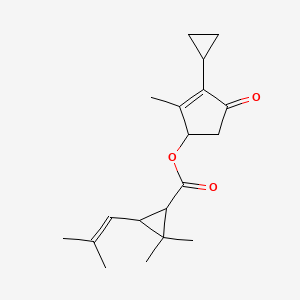
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)

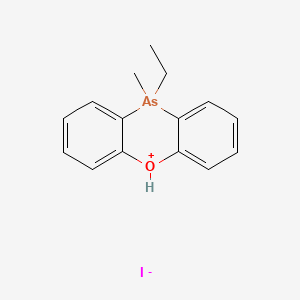
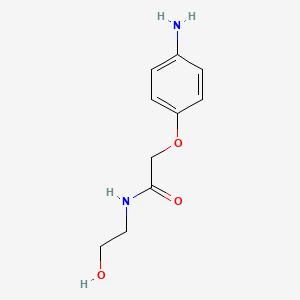
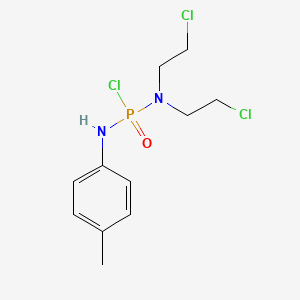
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
